Bienvenue dans la boutique en ligne BenchChem!

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide

Hydrogen-bonding Drug-likeness Physicochemical property

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide (CAS 1286711-85-0) is a synthetic, disubstituted oxalamide derivative with the molecular formula C20H23ClN2O3 and a molecular weight of 374.87 g/mol. The compound features a 4-chlorobenzyl group on the N1 position and a sterically demanding 2-hydroxy-2-methyl-4-phenylbutyl substituent on the N2 position of the oxalamide core.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 1286711-85-0
Cat. No. B2845908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
CAS1286711-85-0
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C20H23ClN2O3/c1-20(26,12-11-15-5-3-2-4-6-15)14-23-19(25)18(24)22-13-16-7-9-17(21)10-8-16/h2-10,26H,11-14H2,1H3,(H,22,24)(H,23,25)
InChIKeyFPCFKFVBVJTDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide (CAS 1286711-85-0): Chemical Identity and Procurement-Relevant Characteristics


N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide (CAS 1286711-85-0) is a synthetic, disubstituted oxalamide derivative with the molecular formula C20H23ClN2O3 and a molecular weight of 374.87 g/mol . The compound features a 4-chlorobenzyl group on the N1 position and a sterically demanding 2-hydroxy-2-methyl-4-phenylbutyl substituent on the N2 position of the oxalamide core. This substitution pattern distinguishes it from simpler oxalamide analogs that lack the hydroxylated, branched alkyl-phenyl side chain. The compound is commercially available as a research chemical with typical purity of 95% , positioning it as a candidate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Oxalamide Analogs Cannot Be Interchanged: Structural Determinants of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide Differentiation


Generic substitution among oxalamide derivatives is precluded by the profound impact of N1 and N2 substituent variation on both physicochemical properties and target engagement profiles. The oxalamide core serves as a conformationally restricted linker, and modifications to either terminus can alter hydrogen-bonding capacity, lipophilicity, and steric bulk, thereby modulating binding affinity, selectivity, and pharmacokinetic behavior [1]. For N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide, the combination of an electron-withdrawing 4-chlorobenzyl moiety and a hydrogen-bond-donating 2-hydroxy-2-methyl-4-phenylbutyl side chain creates a unique pharmacophoric signature not replicated by analogs bearing simple alkyl (e.g., sec-butyl) or unsubstituted phenylbutyl groups. Consequently, experimental data generated for one oxalamide cannot be extrapolated to another without rigorous side-by-side validation, making compound-specific sourcing essential for reproducible research .

Quantitative Differentiation Evidence: N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide vs. Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. Non-Hydroxylated Oxalamide Analogs

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide possesses one hydrogen-bond donor (the tertiary alcohol on the phenylbutyl side chain), a feature absent in key comparator analogs such as N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide (CAS 357161-31-0, 0 HBD) and N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide (CAS 941999-53-7, 0 HBD). Hydrogen-bond donor count is a critical parameter governing membrane permeability, solubility, and target binding interactions [1]. The presence of this single HBD in the target compound may confer advantages in engaging hydrogen-bond-accepting residues within biological targets, while the absence of additional HBDs maintains favorable permeability. This property was calculated using structure-based property prediction consistent with Lipinski's Rule of Five analysis [1].

Hydrogen-bonding Drug-likeness Physicochemical property

Predicted Lipophilicity Differentiation from Simpler Oxalamide Scaffolds

The 2-hydroxy-2-methyl-4-phenylbutyl substituent on N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide confers a distinct lipophilicity profile compared to smaller oxalamide analogs. Using the XLogP3 algorithm, the target compound exhibits a calculated logP ~3.5 [1], reflecting the balance between the lipophilic chlorobenzyl and phenylbutyl moieties and the polar hydroxyl and oxalamide core. In contrast, N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide (CAS 357161-31-0) has a reported logP of approximately −0.59 , indicating substantially higher hydrophilicity. This 4-log-unit difference implies that the target compound and its simpler analog will partition very differently in biological membranes and protein binding sites, directly affecting ADME properties and assay compatibility.

Lipophilicity logP Drug design

Structural Access to Distinct Biological Target Space: Class-Level Inference from Oxalamide Chemotype Activity

The oxalamide chemotype has demonstrated activity across multiple therapeutically relevant targets. Published SAR studies reveal that specific substitution patterns on the oxalamide core dictate target selectivity. For example, Jain et al. reported that trifluoromethyl-substituted oxalamides achieved PAI-1 IC50 values as low as 4.5 µM, while unsubstituted analogs showed no detectable inhibition [1]. Similarly, Zhang et al. identified oxalamide derivatives as potent neuraminidase inhibitors, with lead compound ZINC05250774 exhibiting a different substitution pattern that conferred nanomolar potency . N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide, with its unique dual aromatic substitution and tertiary alcohol functionality, occupies a distinct chemical space not represented in these published series. This compound may engage targets (e.g., FABP4, as inferred from structurally related sulfonamides bearing the same 2-hydroxy-2-methyl-4-phenylbutyl side chain ) that are inaccessible to simpler oxalamide scaffolds, making it a valuable probe for novel target identification.

Kinase inhibitor PAI-1 inhibitor Neuraminidase inhibitor

Recommended Application Scenarios for N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide Based on Evidence


Medicinal Chemistry SAR Expansion of Oxalamide-Based Inhibitor Series

This compound is ideally suited as a chemical probe for expanding the SAR landscape of oxalamide-based inhibitors. Its unique combination of a 4-chlorobenzyl N1 substituent and a hydroxylated, branched phenylbutyl N2 group offers a pharmacophoric profile not present in published PAI-1 or neuraminidase inhibitor series. Researchers can systematically compare its activity profile against established oxalamide scaffolds to identify novel target engagement opportunities [1].

Physicochemical Property Benchmarking in Drug Discovery Programs

The compound's balanced lipophilicity (calculated logP ~3.5) and single hydrogen-bond donor make it a useful benchmark molecule for evaluating the impact of hydroxyl substitution on oxalamide ADME properties. It can serve as a reference standard in permeability and solubility assays where comparisons between 0-HBD and 1-HBD oxalamide analogs are required [1].

Selectivity Profiling Against FABP4 and Related Lipid-Binding Targets

Given that structurally related compounds bearing the identical 2-hydroxy-2-methyl-4-phenylbutyl side chain exhibit FABP4 inhibitory activity, this oxalamide can be employed in counter-screening panels to determine whether the oxalamide core alters selectivity compared to sulfonamide or amide scaffolds. Such profiling is critical for lead series triage in metabolic disease programs .

Negative Control Design for PAI-1 and Neuraminidase Inhibitor Assays

Because published PAI-1-active and neuraminidase-active oxalamides rely on specific substitution patterns (e.g., CF3 or heterocyclic moieties) not present in this compound, it may function as a structurally matched negative control in biochemical assays, helping to establish assay specificity and exclude non-specific oxalamide core effects [1].

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.